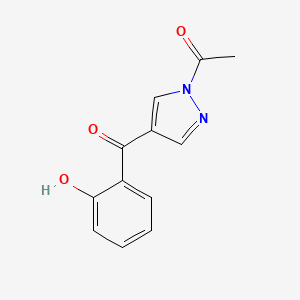
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxybenzoyl group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzoyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the acetylation of the pyrazole derivative to yield the target compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Applications De Recherche Scientifique
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxybenzoyl group can form hydrogen bonds with amino acid residues, while the pyrazole ring can participate in π-π interactions, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one can be compared with similar compounds such as:
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): This compound has a similar structure but with methoxy groups instead of a pyrazole ring.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl): This compound features a methoxy group on the aromatic ring, which alters its chemical properties and reactivity. The uniqueness of this compound lies in its pyrazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61466-61-3 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
1-[4-(2-hydroxybenzoyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)14-7-9(6-13-14)12(17)10-4-2-3-5-11(10)16/h2-7,16H,1H3 |
Clé InChI |
VUQDJDLBLKKDOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C=N1)C(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


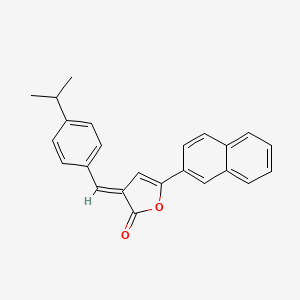

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
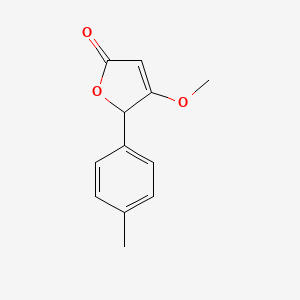
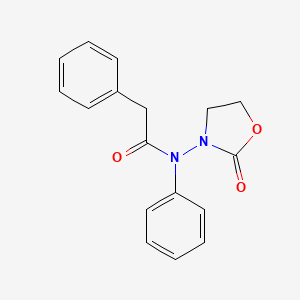
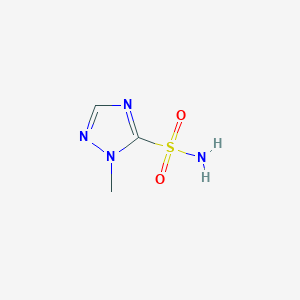
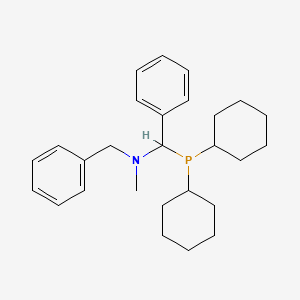
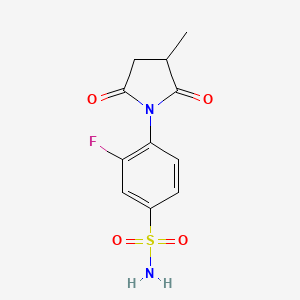
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
